molecular formula C15H17N3 B12353192 4,5-Diphenylpyrazolidin-3-amine

4,5-Diphenylpyrazolidin-3-amine

Cat. No.: B12353192
M. Wt: 239.32 g/mol
InChI Key: FJDAIZKLVWTDIO-UHFFFAOYSA-N
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Description

4,5-Diphenylpyrazolidin-3-amine is a heterocyclic compound featuring a pyrazolidine ring substituted with phenyl groups at the 4 and 5 positions and an amine group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenylpyrazolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diphenylhydrazine with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions to form the pyrazolidine ring. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenylpyrazolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolidine derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of functionalized pyrazolidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as an inhibitor of certain enzymes or receptors, making it a candidate for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,5-Diphenylpyrazolidin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    1,2-Diphenylpyrazolidin-4-ol: This compound is structurally similar but has a hydroxyl group instead of an amine group.

    Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring structure but differ in their substitution patterns and biological activities.

Uniqueness: 4,5-Diphenylpyrazolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

4,5-diphenylpyrazolidin-3-amine

InChI

InChI=1S/C15H17N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10,13-15,17-18H,16H2

InChI Key

FJDAIZKLVWTDIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NNC2N)C3=CC=CC=C3

Origin of Product

United States

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